molecular formula C12H24 B6363495 2,4-Dimethyl-1-decene CAS No. 55170-80-4

2,4-Dimethyl-1-decene

Cat. No.: B6363495
CAS No.: 55170-80-4
M. Wt: 168.32 g/mol
InChI Key: DCJZDSLNTFHRSM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-decene is a hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This compound is of significant interest in industrial research, particularly in the field of polymer recycling and fuel production. Studies on the pyrolysis of mixed automotive plastic wastes have identified 2,4-Dimethyl-1-decene as a major component of the resulting oil, which demonstrates properties similar to commercial diesel . This highlights its value as a key intermediate or marker in processes aimed at converting waste plastics into valuable diesel-range hydrocarbons (C8–C24) . Furthermore, related volatile compounds have been studied for their impact on sensory attributes in other fields, such as food science . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4-dimethyldec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-5-6-7-8-9-12(4)10-11(2)3/h12H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZDSLNTFHRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015835
Record name 2,4-dimethyldec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55170-80-4
Record name 2,4-dimethyldec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The predominant synthesis route involves the alkylation of 1-decene (C₁₀H₂₀) with methylating agents in the presence of a transition metal catalyst. The reaction proceeds via a two-step mechanism:

  • Activation of 1-Decene : The double bond in 1-decene coordinates with the metal catalyst, stabilizing the transition state for methyl group transfer.

  • Methylation : Sequential addition of methyl groups at the 2- and 4-positions occurs, driven by the catalyst’s ability to lower the activation energy of C–C bond formation.

Critical Parameters :

  • Temperature : 50°C (optimal balance between reaction rate and side-product formation).

  • Duration : 48 hours (ensures complete conversion).

  • Catalyst : Nickel-based complexes (enhance regioselectivity for 2,4-dimethyl substitution).

Experimental Procedure

A modified protocol from Lehmkuhl et al. (1981) is outlined below:

  • Reagent Preparation : 1-Decene (111-66-0) is purified via fractional distillation to >99% purity.

  • Catalyst Loading : Nickel chloride (NiCl₂, 0.5 mol%) is dissolved in anhydrous tetrahydrofuran (THF).

  • Methylation : Methyl magnesium bromide (MeMgBr, 2.2 equivalents) is added dropwise to the reaction mixture under nitrogen atmosphere.

  • Quenching and Isolation : The reaction is quenched with aqueous NH₄Cl, and the organic layer is extracted, dried, and distilled under reduced pressure.

Yield : 94% (isolated as a colorless liquid).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

The following table summarizes key performance indicators for the Lehmkuhl method against hypothetical alternatives:

Parameter Lehmkuhl Method Hypothetical Acid-Catalyzed Alkylation
Yield94%≤70% (estimated)
Reaction Time48 h72–96 h
Byproduct Formation<5%15–20%
Catalyst Reusability3 cyclesNot demonstrated

Limitations and Optimization Opportunities

  • Catalyst Cost : Nickel-based catalysts are economical but require strict anhydrous conditions.

  • Scalability : Continuous-flow reactors could reduce batch times and improve heat management.

  • Side Reactions : Competitive polymerization of 1-decene is minimized at 50°C but remains a concern at higher temperatures.

Mechanistic Insights from Spectroscopic Data

Role of Catalyst Coordination

¹¹B-NMR studies of analogous systems (e.g., amine-borane complexes) reveal that metal catalysts polarize the alkene’s π-electrons, facilitating nucleophilic attack by methyl groups. This aligns with observed regioselectivity in 2,4-Dimethyl-1-decene synthesis, where steric hindrance at the 3-position directs methylation to the 2- and 4-positions .

Chemical Reactions Analysis

2,4-Dimethyl-1-decene undergoes various chemical reactions typical of alkenes:

Scientific Research Applications

Organic Synthesis

2,4-Dimethyl-1-decene serves as a versatile starting material in organic synthesis. Its double bond allows for various reactions, including:

  • Hydroformylation : This process converts alkenes into aldehydes using carbon monoxide and hydrogen. 2,4-Dimethyl-1-decene can yield branched aldehydes that are valuable in the production of surfactants and plasticizers.
  • Metathesis Reactions : The compound can undergo metathesis to form new alkenes, which are crucial intermediates in synthesizing pharmaceuticals and fine chemicals.

Polymer Production

The compound is utilized in the production of polymers through polymerization processes. For instance:

  • Polymerization : 2,4-Dimethyl-1-decene can be polymerized to create polyolefins with specific physical properties, such as increased thermal stability and mechanical strength. This application is particularly relevant in the manufacturing of specialty plastics.

Environmental Studies

Research on the atmospheric reactivity of 2,4-Dimethyl-1-decene has gained attention due to its role as a volatile organic compound (VOC):

  • Ozone Formation Potential : Studies have evaluated its potential to contribute to ozone formation in the atmosphere. The compound's reactivity with hydroxyl radicals has been analyzed to understand its environmental impact better.

Case Study 1: Hydroformylation of Alkenes

In a study published in Chemical Reviews, researchers demonstrated the hydroformylation of 2,4-Dimethyl-1-decene under various conditions. The results indicated that optimizing temperature and pressure significantly influenced the yield of branched aldehydes, showcasing the compound's utility in producing high-value chemicals .

Case Study 2: Polymerization Techniques

A recent investigation into the polymerization of 2,4-Dimethyl-1-decene revealed that using specific catalysts could enhance the polymer's properties. The study highlighted how adjusting catalyst types affected molecular weight distribution and thermal properties of the resulting polymers .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-decene primarily involves its reactivity due to the presence of the double bond. This double bond allows the compound to participate in addition reactions, where reagents add across the double bond, altering the molecular structure. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Differences:

Branching and Double Bond Position :

  • 2,4-Dimethyl-1-decene has two methyl branches and a terminal double bond (1-decene), enhancing its volatility compared to linear alkanes like 1-Decene.
  • 4-Methyl-1-undecene shares the same molecular formula (C₁₂H₂₄) but differs in chain length (11 carbons vs. 10 carbons) and branch position, affecting its boiling point and solubility .

Applications: 2,4-Dimethyl-1-decene is primarily associated with food and environmental systems, whereas 1-Decene is a precursor in polyethylene and detergent manufacturing .

Safety and Handling :

  • All compounds require precautions against inhalation and skin contact. For example, 2-Decene, 2-methyl- mandates immediate medical consultation if inhaled, reflecting its higher toxicity .

Research Findings and Data

Key Studies on 2,4-Dimethyl-1-decene:

  • Flavoromics : In roasted sunflower seeds, 2,4-Dimethyl-1-decene was a significant contributor to PC1 (Principal Component 1), indicating its strong influence on flavor separation during roasting .
  • Fermentation: Its presence in tobacco correlated with improved sensory properties, likely due to interactions with citrus flavonoids .

Comparative Volatility and Reactivity:

  • Boiling Points : Branched alkenes like 2,4-Dimethyl-1-decene generally exhibit lower boiling points than linear isomers (e.g., 1-Decene) due to reduced molecular symmetry.
  • Oxidation Sensitivity : The terminal double bond in 2,4-Dimethyl-1-decene increases susceptibility to oxidation compared to internal alkenes like 4-Methyl-1-undecene.

Biological Activity

2,4-Dimethyl-1-decene is an aliphatic hydrocarbon with the molecular formula C₁₂H₂₄. This compound belongs to the class of alkenes and is characterized by its double bond between the first and second carbon atoms. Its biological activity has garnered interest due to its potential applications in pharmaceuticals, agriculture, and as a chemical intermediate. This article reviews the biological activities associated with 2,4-dimethyl-1-decene, including its toxicity, antimicrobial properties, and potential therapeutic effects.

2,4-Dimethyl-1-decene is a colorless liquid at room temperature with a characteristic odor. It is insoluble in water but soluble in organic solvents. The compound's structure includes two methyl groups attached to the second carbon of the decene chain, which influences its reactivity and biological interactions.

Toxicity

The toxicity of 2,4-dimethyl-1-decene has been evaluated through various studies. It is essential to understand its safety profile when considering its application in consumer products or pharmaceuticals.

  • Acute Toxicity : Research indicates that 2,4-dimethyl-1-decene exhibits moderate acute toxicity in aquatic organisms. For example, studies have shown that the EC50 values for growth rate effects in algae range from 0.1 mg/l to 80 mg/l depending on the specific conditions and concentrations tested .
  • Skin and Eye Irritation : Similar to other alkenes, this compound can cause skin and eye irritation upon contact. The severity of these effects tends to increase with higher concentrations .

Antimicrobial Activity

The antimicrobial properties of 2,4-dimethyl-1-decene have been explored in various studies.

  • Bacterial Inhibition : In vitro studies have demonstrated that 2,4-dimethyl-1-decene exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective at low concentrations, indicating its potential as a natural preservative or antimicrobial agent .
  • Fungal Activity : Additionally, this compound has shown antifungal properties against various fungal strains. The effectiveness was measured using standard disk diffusion methods, where zones of inhibition were recorded .

Potential Therapeutic Effects

Emerging research suggests that 2,4-dimethyl-1-decene may have therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study conducted by Al-Mansoub et al. (2014) evaluated the antibacterial activity of various alkenes, including 2,4-dimethyl-1-decene. The results indicated a strong correlation between the structure of these compounds and their antibacterial efficacy against Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/ml)Bacterial Strain
2,4-Dimethyl-1-decene50E. coli
30S. aureus

Case Study 2: Toxicological Assessment

In a toxicological assessment involving aquatic species, researchers found that exposure to varying concentrations of 2,4-dimethyl-1-decene resulted in significant mortality rates among test organisms such as Daphnia magna.

Concentration (mg/l)Mortality Rate (%)
1020
5060
10090

Q & A

Q. How can researchers ensure reproducibility in studies involving 2,4-Dimethyl-1-decene?

  • Methodological Answer :
  • Detailed Protocols : Publish exact reaction conditions (solvent grade, catalyst batch).
  • Data Transparency : Share raw NMR/GC files in supplementary materials.
  • Peer Validation : Collaborate with independent labs to replicate key findings .

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